
Soyasaponin Ba
Übersicht
Beschreibung
Soyasaponin Ba is a triterpenoid glycoside classified under Group B soyasaponins, characterized by glycosylation at the C-3 position of soyasapogenol B . Unlike Group A soyasaponins (e.g., Aa and Ab), which are glycosylated at both C-3 and C-22 of soyasapogenol A, Group B compounds exhibit distinct structural and functional properties. This compound is prevalent in soybean-based products, including yoghurt alternatives and tofu, with concentrations ranging from 2.6–4.2 mg/100 g in yoghurts to 5–11 mg/100 g dry weight basis (dwb) in tofu . Its role in bitterness perception, bioactivity, and metabolic interactions makes it a critical focus in food science and pharmacology.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Extraktion von Soyasaponin Ba aus Sojabohnen beinhaltet typischerweise eine Reihe von Schritten, darunter die Lösungsmittelextraktion, die Reinigung und chromatographische Techniken. Eine gängige Methode beinhaltet die Verwendung einer Mischung aus Aceton und Wasser mit Salzsäure, um this compound aus einem rohen Sojaextrakt auszufällen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus Sojabohnennebenprodukten. Der Prozess beinhaltet die Einstellung des pH-Werts der Sojabohnenmatrix, um die Löslichkeit von Soyasaponinen zu optimieren, gefolgt von der hydrophilen Interaktionsflüssigchromatographie mit massenspektrometrischer Detektion (HILIC-MS) zur Quantifizierung .
Analyse Chemischer Reaktionen
Structural Characteristics Influencing Reactivity
Soyasaponin Ba contains a soyasapogenol B aglycone (C₃₀H₅₀O₃) conjugated to a trisaccharide moiety at C-3, consisting of glucuronic acid, galactose, and glucose residues. The presence of a 2,3-dihydro-2,5-dihydroxy-6-methyl-4-pyrone (DDMP) group at C-22 enhances its susceptibility to acid-mediated modifications .
Acid-Catalyzed Hydrolysis
Group B soyasaponins undergo structural changes under acidic conditions:
-
Aglycone transformation : Acid hydrolysis converts soyasapogenol E derivatives to soyasapogenol B, suggesting this compound may form as a degradation product under these conditions .
-
Glycosidic bond cleavage : The trisaccharide chain at C-3 remains stable under mild acid conditions (pH 4–6), but prolonged exposure to strong acids (pH < 2) leads to partial deglycosylation .
Table 1 : Hydrolysis products under varying conditions
Condition (pH/Temp) | Time | Major Products | Detection Method |
---|---|---|---|
pH 1.5/80°C | 2 hr | Soyasapogenol B + monosaccharides | HPLC-ELSD |
pH 4.0/25°C | 24 hr | Intact this compound | LC-MS/MS |
Mass Spectrometric Fragmentation Patterns
ESI-MS/MS analysis reveals characteristic fragmentation pathways:
Key observations :
-
Sodium adduct [M+Na]⁺ at m/z 981 undergoes sequential sugar loss:
Table 2 : MS/MS fragmentation data (Positive ion mode)
Precussor Ion | Fragment m/z | Neutral Loss | Structural Assignment |
---|---|---|---|
981 [M+Na]⁺ | 819 | 162 Da | Loss of glucose |
819 | 657 | 162 Da | Loss of galactose |
657 | 481 | 176 Da | Loss of glucuronic acid |
Thermal Degradation in Analytical Systems
Controlled thermal conditions are critical for accurate characterization:
-
Optimal ESI parameters : No significant degradation occurs below 250°C
-
Fragmentation artifacts : Temperatures >300°C induce retro-Diels-Alder reactions, producing diagnostic ions at m/z 250 (soyasapogenol A) and 234 (soyasapogenol B)
Enzymatic Modifications
While direct evidence for this compound remains limited, related transformations include:
Wissenschaftliche Forschungsanwendungen
Chemie: Als natürliches Tensid und Emulgator verwendet.
Medizin: Studien zu seinen entzündungshemmenden, antioxidativen und krebshemmenden Eigenschaften.
Wirkmechanismus
Soyasaponin Ba entfaltet seine Wirkung über verschiedene molekulare Zielstrukturen und Signalwege:
Entzündungshemmend: Es reduziert Entzündungen durch Herunterregulierung der MyD88-Expression und Unterdrückung der Rekrutierung von TLR4 und MyD88 in Lipid-Rafts.
Antioxidativ: Es zeigt antioxidative Aktivität, indem es reaktive Sauerstoffspezies scavengt und die Aktivität von antioxidativen Enzymen erhöht.
Krebshemmend: Es induziert Apoptose in Krebszellen, indem es Signalwege moduliert, die an Zellproliferation und Überleben beteiligt sind.
Wirkmechanismus
Soyasaponin Ba exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It reduces inflammation by downregulating MyD88 expression and suppressing the recruitment of TLR4 and MyD88 into lipid rafts.
Antioxidant: It exhibits antioxidant activity by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Similar Compounds
Structural Differentiation
Soyasaponins are categorized into Group A (soyasapogenol A backbone) and Group B (soyasapogenol B backbone) (Figure 1). Key structural distinctions include:
Compound | Aglycone Core | Glycosylation Sites | Sugar Moieties |
---|---|---|---|
Soyasaponin Ba | Soyasapogenol B | C-3 | Glucose, glucuronic acid |
Soyasaponin Bb | Soyasapogenol B | C-3 | Rhamnose, glucuronic acid |
Soyasaponin Aa | Soyasapogenol A | C-3, C-22 | Xylose, glucose, glucuronic acid |
Soyasaponin Ab | Soyasapogenol A | C-3, C-22 | Rhamnose, glucuronic acid |
This compound and Bb are structural analogs, differing only in their terminal sugar (glucose in Ba vs. rhamnose in Bb) . This minor variation significantly impacts solubility: Ba is insoluble in 1:1 acetone-water, whereas Bb dissolves readily, enabling chromatographic separation .
Concentration in Soy Products
Quantitative analyses reveal stark differences in soyasaponin profiles across food matrices:
Product | This compound (mg/100 g dwb) | Soyasaponin Bb (mg/100 g dwb) | Soyasaponin Ab (mg/100 g dwb) |
---|---|---|---|
Soybean Seeds | Up to 6.4 | 8.7–21.3 | 75.8–95.5 |
Tofu | 5–11 | 112–312 | 23–136 |
Soy Yoghurt Alternatives | 2.6–4.2 | 11.7–14.5 | 2.7–8.5 |
Group A soyasaponins (Aa, Ab) are often below detection limits in processed foods due to thermal degradation during pasteurization (95–100°C) . In contrast, Group B compounds like Ba and Bb persist, albeit at lower concentrations than in raw seeds, owing to hypocotyl removal during processing .
Bioactivity and Functional Differences
Bitterness and Taste Perception
Group A soyasaponins (e.g., Aa, Ab) contribute more intensely to bitterness than Group B compounds . This is critical in dairy alternatives, where Ba’s lower bitter impact makes it preferable for improving palatability.
Health-Related Bioactivities
- Bone Health : Ba enhances bone morphogenetic protein-2 (BMP-2)-mediated osteoblast differentiation, though less potently than Soyasaponin Ab .
- Thermal Stability: Heat processing (70–90°C) may enhance Ba’s bioavailability by converting polar precursors (e.g., DDMP-conjugated forms) into non-conjugated variants .
In contrast, Soyasaponin Bb exhibits renin inhibitory activity (IC₅₀ = 30 μg/mL) and modulates gut microbiota in animal models .
Analytical and Extraction Challenges
Quantification of this compound requires specialized methods due to its structural similarity to Bb and low abundance:
Biologische Aktivität
Soyasaponin Ba, a triterpenoid saponin derived from soybeans (Glycine max), has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications in health and disease management.
- Molecular Formula : C₄₈H₇₈O₁₉
- Molecular Weight : 959.13 g/mol
- CAS Number : 114590-20-4
- Purity : ≥98% (HPLC)
Biological Activities
This compound exhibits several notable biological activities, including anti-cancer, anti-inflammatory, hypocholesterolemic, and hepatoprotective effects.
1. Anti-Cancer Properties
Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Colon Cancer : In vitro studies have shown that this compound suppresses the growth of colon cancer cells by inducing apoptosis and modulating cell cycle progression .
- Cervical Cancer : A total soyasaponin extract containing this compound inhibited the growth of HeLa cells, demonstrating its potential as an anti-cancer agent .
2. Anti-Inflammatory Effects
This compound has been shown to exert anti-inflammatory effects through several pathways:
- NF-κB Pathway : It inhibits the activation of NF-κB by suppressing the phosphorylation of IKKα/β, IκBα, and p65, leading to reduced production of inflammatory mediators like PGE2 .
- MAPK/ERK Pathway : this compound enhances ERK1/2 activity, which is necessary for autophagy induction in colon cancer cells .
3. Cardiovascular Benefits
This compound may contribute to cardiovascular health by:
- Lowering cholesterol levels and improving lipid profiles in high-fat diet-induced obese mice .
- Exhibiting hypocholesterolemic properties that could help prevent dietary hypercholesterolemia.
4. Hepatoprotective Effects
Studies suggest that this compound protects the liver from damage:
- It has been shown to reduce liver cholesterol and triglycerides in animal models, which is beneficial for conditions like non-alcoholic fatty liver disease (NAFLD) .
5. Immunomodulatory Effects
This compound enhances immune function by modulating immune responses:
- It has been reported to improve immune responses in various models, potentially offering therapeutic benefits in immune system disorders .
The biological activities of this compound are mediated through multiple signaling pathways:
Pathway | Effect |
---|---|
NF-κB | Inhibits inflammatory marker production |
PI3K/Akt | Suppresses LPS-induced activation |
MAPK/ERK | Enhances ERK1/2 activity for autophagy induction |
TLR4/MyD88 | Downregulates TLR4 and MyD88 recruitment into lipid rafts |
Case Studies and Research Findings
Several studies have highlighted the potential benefits of this compound:
- Study on Anti-Cancer Activity :
- Metabolic Effects :
- Hepatoprotective Study :
Q & A
Basic Research Questions
Q. What are the primary methods for structural characterization of Soyasaponin Ba?
this compound’s structure (C₄₈H₇₈O₁₉, MW 959.12) is typically confirmed using nuclear magnetic resonance (NMR) for stereochemical analysis and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for molecular weight validation. Its glycosidic linkages and aglycone moiety (soyasapogenol B) can be further resolved via tandem MS/MS fragmentation . Structural differentiation from analogs like Soyasaponin Bb (C₄₈H₇₈O₁₈) requires precise retention time matching in reversed-phase HPLC .
Q. How can this compound be extracted and quantified from plant matrices?
Ethanol-water mixtures (70–80% ethanol) are optimal for extracting this compound from soy germ or legumes, leveraging its solubility in polar solvents. Quantification is achieved via UPLC-PDA-ESI/MS with a linear range of 10–1000 µg/mL and correlation coefficients >0.997. Internal standards like asperosaponin VI improve accuracy, especially in complex matrices . For germinated soybeans, high hydrostatic pressure (HHP) pretreatment enhances yield by disrupting cell walls .
Q. What in vitro assays are used to evaluate this compound’s anti-inflammatory activity?
RAW 264.7 macrophages stimulated with LPS are a standard model. This compound’s inhibition of nitric oxide (NO) production is measured via Griess assay (dose-dependent effects observed at >25 µg/mL), while ELISA or multiplex assays quantify TNF-α, IL-1β, and IL-6 suppression. Cell viability must be confirmed with MTT assays to exclude cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound content across legume species?
Discrepancies in saponin profiles (e.g., this compound content ranging from 23.1–45.4 mg/100 g in soybean cultivars) arise from genetic variability, extraction protocols, and analytical calibration. Standardized methods include:
- Using UPLC-PDA-ESI/MS with identical column conditions (e.g., C18, 2.1 × 100 mm, 1.7 µm).
- Normalizing data to internal standards and validating with certified reference materials .
- Reporting total saponin content alongside individual isoforms to account for metabolic diversity .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?
SAR studies require comparative analysis of this compound with structural analogs (e.g., Soyasaponin Ab, Bb, or βg). Key steps:
- Synthesize or isolate analogs differing in glycosylation (e.g., monosaccharide substitutions).
- Test inhibitory effects on targets like aldose reductase (ARI) or NF-κB using enzyme kinetics (IC₅₀) and luciferase reporter assays.
- Correlate hydroxyl group positioning (e.g., C-21/C-22) with bioactivity via molecular docking .
Q. How can mechanistic studies elucidate this compound’s inhibition of NF-κB signaling?
Western blotting for IκB-α phosphorylation and nuclear translocation of NF-κB p65 in LPS-treated macrophages is critical. Complementary methods include:
- siRNA knockdown of NF-κB subunits to confirm pathway dependency.
- Electrophoretic mobility shift assays (EMSA) to assess DNA-binding activity.
- Transcriptional profiling (qPCR) of downstream genes (e.g., COX-2, iNOS) .
Q. What strategies enhance this compound’s bioavailability for in vivo studies?
Encapsulation in lipid-based nanocarriers (e.g., liposomes) improves intestinal absorption. Pharmacokinetic studies in rodent models should measure plasma concentrations via LC-MS/MS after oral administration. Co-administration with piperine (a bioenhancer) can inhibit first-pass metabolism .
Q. How do synergistic interactions between this compound and other phytochemicals affect bioactivity?
Combinatorial studies with isoflavones (e.g., genistein) or germination-induced metabolites (e.g., GABA) require factorial design experiments. For example:
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRQIKSNAYYUJZ-BKQVBUAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317243 | |
Record name | Soyasaponin Ba | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114590-20-4 | |
Record name | Soyasaponin Ba | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114590-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Soyasaponin Ba | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.